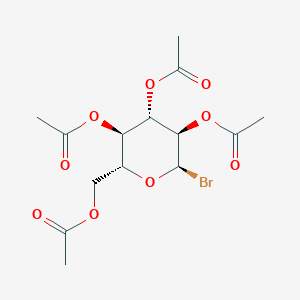
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (TADG) is a synthetic compound that is used in organic chemistry and biochemistry. It is a derivative of glucose and is used in various chemical reactions. TADG is also known as 4,6-O-Acetyl-α-D-glucopyranosyl bromide, or simply as 4,6-O-acetyl-glucose. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phytohormonal Esters
Acetobromglucose is used in the synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl esters of acids with phytohormonal activity . These esters are synthesized by the reaction of tetralkylammonium salts of 4-amino-3,5,7-trichloropicolinic, 2,4-dichlorophenoxyacetic, and β-indolylacetic acids with Acetobromglucose .
Organic Condensation Reagent
Acetobromglucose is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Intermediate in Synthesis of β-Glucosides
Acetobromglucose acts as an intermediate in the preparation of beta-glucosides . These glucosides have a wide range of applications in various fields, including pharmaceuticals, food industry, and biochemistry.
Surface Modification Reagent
Acetobromglucose is used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility . This application is particularly important in the field of biomedical engineering, where the compatibility of materials with blood is crucial.
Preparation of α-Glucopyranosyl Chloride
Acetobromglucose is used in the preparation of the α-glucopyranosyl chloride . This compound is an important intermediate in the synthesis of various glucosides and other carbohydrate derivatives.
Synthesis of 1-C-α-D-Glucopyranose Derivatives
Acetobromglucose is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have potential applications in the development of new drugs and bioactive compounds.
Wirkmechanismus
Target of Action
The primary target of Acetobromglucose is the glucoside molecules . It acts as an intermediate in the synthesis of beta-glucosides .
Mode of Action
Acetobromglucose interacts with its targets through a process known as glycosylation . This process involves the addition of a glycosyl group to another molecule, typically a protein or lipid . The resulting glycosylated compounds have various functions, including roles in cell-cell interaction, molecular recognition, and immune response .
Biochemical Pathways
The biochemical pathways affected by Acetobromglucose are those involved in the synthesis of beta-glucosides . These pathways are crucial for the production of a variety of bioactive compounds, including certain pharmaceuticals .
Pharmacokinetics
It is known that the compound is sensitive to moisture , suggesting that it may be unstable in aqueous environments. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Acetobromglucose’s action are largely dependent on the specific beta-glucosides that are synthesized as a result of its activity . For example, it has been used as a possible surface modification reagent for poly(ethylene terephthalate) to enhance its blood compatibility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetobromglucose. For instance, the compound is sensitive to moisture , which means that its stability and activity could be affected by humidity levels. Additionally, it should be stored at a temperature of -20°C , suggesting that temperature is another important environmental factor.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031860 | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | |
CAS RN |
572-09-8 | |
| Record name | α-Acetobromoglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetobromglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOBROMGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















